2,22,25-Trideoxyecdysone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(3S,5R,9R,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O3/c1-17(2)7-6-8-18(3)20-11-14-27(30)22-16-24(29)23-15-19(28)9-12-25(23,4)21(22)10-13-26(20,27)5/h16-21,23,28,30H,6-15H2,1-5H3/t18-,19+,20-,21+,23+,25-,26-,27-/m1/s1 |
InChI Key |
FADCOUQPHXGWQS-ZCDXYYCTSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O |
Synonyms |
2,22,25-trideoxyecdysone 3 beta,14 alpha-dihydroxy-5 beta-cholest-7-en-6-one 5 beta-ketodiol (ecdysone) |
Origin of Product |
United States |
Natural Occurrence and Isolation of 2,22,25 Trideoxyecdysone
Endogenous Detection and Distribution in Arthropods
The presence of 2,22,25-Trideoxyecdysone has been identified across various arthropod groups, where it functions as a precursor to more hydroxylated and active ecdysteroids. Its distribution is not uniform, varying by species, developmental stage, and tissue type.
Presence in Specific Insect Orders and Developmental Stages
Extensive research has demonstrated the presence and metabolic conversion of this compound in several major insect orders, highlighting its fundamental role in insect development.
Diptera: In the blowfly, Calliphora vicina, radiolabeled this compound injected into larvae and pupae is efficiently converted to 20-hydroxyecdysone (B1671079). researchgate.net This conversion is not limited to the prothoracic glands; other tissues like the fat body, Malpighian tubules, and gut can also perform the terminal hydroxylations. researchgate.net
Orthoptera: Studies on the migratory locust, Locusta migratoria, have shown that embryonic and larval tissues can hydroxylate this compound to produce ecdysone (B1671078). nih.gov In the Mediterranean field cricket, Gryllus bimaculatus, the abdominal integument of last instar larvae can convert this precursor to ecdysone in vitro. eje.cz
Lepidoptera: In the cotton leafworm, Spodoptera littoralis, testes of final instar larvae can convert this compound into ecdysteroids. liverpool.ac.uk Ovaries of the related species Spodoptera frugiperda and S. littoralis also demonstrate this metabolic capability. liverpool.ac.uk In the silkworm, Bombyx mori, tracer experiments using labeled this compound have led to the detection of several downstream metabolites in eggs, confirming its role as a precursor in embryogenesis. bioone.orgbioone.org
Coleoptera: In the mealworm beetle, Tenebrio molitor, pupae can transform radiolabeled this compound into 20-hydroxyecdysone, even in the absence of prothoracic glands, with epidermal explants showing the ability to convert it to 2-deoxyecdysone (B1253580) and ecdysone. researchgate.net
The following table summarizes the documented presence and conversion of this compound in various insect orders and developmental stages.
| Insect Order | Species | Developmental Stage | Key Findings |
| Diptera | Calliphora vicina | Larvae, Pupae | Efficiently converted to 20-hydroxyecdysone in various tissues. researchgate.net |
| Orthoptera | Locusta migratoria | Embryos, Larvae | Tissues can hydroxylate the precursor to ecdysone. nih.gov |
| Gryllus bimaculatus | Last Instar Larvae | Abdominal integument converts it to ecdysone. eje.cz | |
| Lepidoptera | Spodoptera littoralis | Larvae | Testes convert it to ecdysteroids. liverpool.ac.uk |
| Spodoptera frugiperda | Adults | Ovaries metabolize the precursor. liverpool.ac.uk | |
| Bombyx mori | Eggs | Serves as a precursor during embryogenesis. bioone.orgbioone.org | |
| Coleoptera | Tenebrio molitor | Pupae | Converted to 20-hydroxyecdysone; epidermis forms 2-deoxyecdysone and ecdysone. researchgate.net |
Occurrence in Other Invertebrate Phyla
The role of this compound as an ecdysteroid precursor is not limited to insects.
Myriapoda: In the centipede Lithobius forficatus (class Chilopoda), both testes and ovaries are capable of converting this compound (referred to as 5β-ketodiol) into ecdysone. nih.govuga.edu The ecdysial glands are also effective in this conversion, although at lower levels in vitro. brill.com
Crustacea: While direct detection in many crustaceans is less documented, studies on crabs have utilized radiolabeled this compound to investigate ecdysteroid biosynthesis in the Y-organs, the primary molting glands in these animals. researchgate.net These studies support its role as a key intermediate in the pathway leading to the production of molting hormones.
Identification as an Endogenous Metabolite or Intermediate within Tissues
The compound this compound is firmly established as an endogenous intermediate in the ecdysteroid biosynthetic pathway. eje.cz Its conversion to downstream ecdysteroids is a critical step in the production of the active molting hormone, 20-hydroxyecdysone.
This metabolic conversion involves a series of hydroxylation steps catalyzed by specific cytochrome P450 enzymes. nih.govmdpi.com The transformation of this compound has been demonstrated in a variety of tissues across different arthropods:
Prothoracic Glands: Considered the primary site of ecdysone synthesis in larval insects, these glands efficiently convert this compound. nih.goveje.cz
Ovaries: In adult female insects, the ovaries are a major source of ecdysteroids, and studies have shown the conversion of this compound in the ovarian follicle cells of species like Locusta migratoria and Spodoptera species. liverpool.ac.ukeje.cz
Testes: Evidence from Spodoptera littoralis and Lithobius forficatus indicates that the testes are also capable of ecdysteroid synthesis, including the metabolism of this compound. nih.goveje.cz
Other Tissues: The ability to hydroxylate this compound is surprisingly widespread, having been observed in the epidermis, fat body, Malpighian tubules, and gut of various insects, suggesting a potential for localized ecdysteroid synthesis or modification. researchgate.netnih.govtandfonline.com
Methodologies for Isolation and Purification from Biological Matrices
The isolation and purification of this compound and other ecdysteroids from complex biological samples require a multi-step approach to separate them from other lipids and compounds.
The general procedure typically begins with the extraction of the biological material (e.g., whole insects, specific tissues, or eggs) using an organic solvent, most commonly methanol (B129727). liverpool.ac.uk This initial extract contains a mixture of compounds that need to be further separated.
Subsequent purification steps often involve solid-phase extraction (SPE) to fractionate the extract. C18 Sep-Pak cartridges are frequently used for this purpose, where different solvent concentrations elute fractions of varying polarity. liverpool.ac.uk Ecdysteroids, including this compound, are typically found in the moderately polar fractions.
For final purification and identification, chromatographic techniques are indispensable. nih.gov
Thin-Layer Chromatography (TLC): TLC is a common method for the initial separation and qualitative analysis of ecdysteroids. ucc.edu.cobioone.org
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is the gold standard for the separation, quantification, and purification of individual ecdysteroids from complex mixtures. bioone.orgresearchgate.net By using a nonpolar stationary phase and a polar mobile phase, compounds are separated based on their hydrophobicity.
The table below outlines a typical workflow for the isolation and purification of this compound.
| Step | Technique | Description |
| 1. Extraction | Solvent Extraction | Biological material is homogenized and extracted with a solvent like methanol to solubilize the ecdysteroids. liverpool.ac.uk |
| 2. Fractionation | Solid-Phase Extraction (e.g., C18 Sep-Pak) | The crude extract is passed through a cartridge to separate compounds based on polarity, enriching the ecdysteroid fraction. liverpool.ac.uk |
| 3. Separation & Purification | Thin-Layer Chromatography (TLC) | Used for preliminary separation and visualization of ecdysteroid-containing fractions. ucc.edu.cobioone.org |
| High-Performance Liquid Chromatography (HPLC) | Provides high-resolution separation for the final purification and quantification of this compound. bioone.orgresearchgate.net |
Biosynthesis and Chemoenzymatic Synthesis of 2,22,25 Trideoxyecdysone
Enzymatic Pathways Leading to 2,22,25-Trideoxyecdysone
The biosynthesis of ecdysteroids, a class of steroid hormones crucial for insect development, involves a complex series of enzymatic reactions that convert dietary sterols into the active hormone, 20-hydroxyecdysone (B1671079). A key intermediate in this pathway is this compound, also known as 5β-ketodiol. The formation of this compound marks the transition from early-stage modifications of the sterol nucleus to the final hydroxylation steps.
Insects are incapable of synthesizing sterols de novo and must therefore obtain them from their diet. nih.gov Cholesterol is a common precursor for ecdysteroid biosynthesis in many insects. nih.gov The initial step in the conversion of cholesterol is its dehydrogenation to form 7-dehydrocholesterol (B119134) (7dC). nih.govresearchgate.net This reaction is catalyzed by the Rieske oxygenase Neverland. researchgate.net In some cases, phytosterols (B1254722) like sitosterol, campesterol, and stigmasterol (B192456) are dealkylated to form cholesterol before entering the ecdysteroidogenic pathway. eje.cz
The conversion of 7-dehydrocholesterol to this compound involves a series of reactions that modify the sterol nucleus. eje.cz While the exact sequence and intermediates of these early steps are not fully elucidated, it is established that they precede the hydroxylation of the side chain. eje.cz Evidence suggests the formation of a 5,6-epoxy-Δ7-sterol as a possible intermediate in the conversion of Δ5,7-sterols to 2,22,25-trideoxyecdysteroids. researchgate.net
Table 1: Initial Steps in Ecdysteroid Biosynthesis
| Precursor | Key Intermediate | Enzyme/Process | References |
|---|---|---|---|
| Cholesterol | 7-dehydrocholesterol (7dC) | Neverland (Rieske oxygenase) | nih.govresearchgate.net |
| Phytosterols (e.g., Sitosterol) | Cholesterol | Dealkylation | eje.cz |
| 7-dehydrocholesterol | This compound (5β-ketodiol) | "Black Box" Reactions | biologists.comnih.gov |
The series of enzymatic reactions that convert 7-dehydrocholesterol into this compound is often referred to as the "Black Box" of ecdysteroid biosynthesis. biologists.comnih.govbiologists.com This terminology arises from the fact that the intermediates and the precise catalytic mechanisms of the enzymes involved remain largely uncharacterized. researchgate.netbiologists.com This part of the pathway is considered to be the rate-limiting step in ecdysone (B1671078) production. biologists.com
Research has identified several genes and the enzymes they encode as functioning within this "Black Box." These include shroud (sro), which encodes a short-chain dehydrogenase/reductase, and the Halloween genes spook (spo) and spookier (spok), which encode cytochrome P450 enzymes. biologists.comnih.govbiologists.com Loss-of-function mutations in the shroud gene can be rescued by the application of this compound but not by cholesterol or 7-dehydrocholesterol, confirming its role within the "Black Box". biologists.comnih.gov While these enzymes are known to be essential, their specific substrates and the exact reactions they catalyze are still under investigation. nih.govbiorxiv.org
The later, more understood stages of ecdysteroid biosynthesis, starting from this compound, are predominantly catalyzed by a series of cytochrome P450 (CYP) enzymes. biologists.comresearchgate.net These enzymes belong to the "Halloween" group of genes, so named because mutations in them lead to lethal embryonic phenotypes in Drosophila melanogaster. nih.gov
The conversion of this compound to ecdysone involves three sequential hydroxylations:
C-25 Hydroxylation: The first step is the hydroxylation at the C-25 position, converting this compound into 2,22-dideoxyecdysone. This reaction is catalyzed by the microsomal P450 enzyme Phantom (Phm), encoded by the CYP306A1 gene. nih.govebi.ac.uk
C-22 Hydroxylation: The second hydroxylation occurs at the C-22 position, converting 2,22-dideoxyecdysone to 2-deoxyecdysone (B1253580). This step is catalyzed by the mitochondrial P450 enzyme Disembodied (Dib), encoded by the CYP302A1 gene. nih.govnih.govunc.edu
C-2 Hydroxylation: The final hydroxylation at the C-2 position yields ecdysone and is catalyzed by the mitochondrial P450 enzyme Shadow (Sad), encoded by the CYP315A1 gene. nih.govnih.govunc.edu
In addition to the P450 enzymes, a short-chain dehydrogenase/reductase, Shroud (Sro), is essential for the earlier "Black Box" reactions. nih.govbiologists.com
Table 2: Key Enzymes in the Conversion of this compound to Ecdysone
| Enzyme (Gene) | Gene Family | Reaction Catalyzed | Substrate | Product | Cellular Location | References |
|---|---|---|---|---|---|---|
| Phantom (Phm) | Cytochrome P450 (CYP306A1) | C-25 Hydroxylation | This compound | 2,22-Dideoxyecdysone | Microsomal | nih.govebi.ac.uknih.gov |
| Disembodied (Dib) | Cytochrome P450 (CYP302A1) | C-22 Hydroxylation | 2,22-Dideoxyecdysone | 2-Deoxyecdysone | Mitochondrial | nih.govnih.govunc.edu |
| Shadow (Sad) | Cytochrome P450 (CYP315A1) | C-2 Hydroxylation | 2-Deoxyecdysone | Ecdysone | Mitochondrial | nih.govnih.govunc.edu |
The "Black Box" Pathway and Uncharacterized Reactions Leading to this compound
Chemoenzymatic and Total Synthesis Strategies for this compound and its Analogs
The chemical synthesis of this compound and its analogs is crucial for studying the ecdysteroid biosynthetic pathway and for developing potential insect control agents. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, offer powerful tools for creating these complex molecules with high selectivity. mdpi.comnih.gov
Achieving the correct stereochemistry and regiochemistry is a significant challenge in the total synthesis of steroids like this compound. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule, which is often critical for its biological activity. mdpi.comnih.govrsc.org Regioselective reactions target a specific position on a molecule for modification.
Synthetic strategies often employ chiral starting materials or chiral catalysts to control the stereochemistry of the final product. mdpi.com Various synthetic methods, including asymmetric aldol (B89426) reactions and ring-closing metathesis, have been utilized in the synthesis of related complex natural products. beilstein-journals.org The development of ligand-controlled reactions has also enabled the selective synthesis of α- or β-anomers of glycoconjugate analogues, highlighting the potential for precise control in complex syntheses. nih.gov
The synthesis of radiolabeled this compound has been instrumental in elucidating the ecdysteroid biosynthetic pathway. eje.cznih.govnih.gov By introducing a radioactive isotope, such as tritium (B154650) ([³H]), into the molecule, researchers can trace its metabolic fate within an organism or in cell cultures.
High specific activity tritiated this compound has been used to demonstrate its conversion to ecdysone and other ecdysteroids in various insect tissues, including prothoracic glands, ovaries, fat body, and epidermis. eje.czresearchgate.netnih.gov These tracer studies have confirmed the role of this compound as a key intermediate and have helped to identify the tissues capable of performing the final hydroxylation steps of ecdysone biosynthesis. researchgate.netnih.gov For instance, incubating radiolabeled this compound with prothoracic glands showed its efficient conversion to ecdysone, establishing this tissue as a primary site of ecdysteroidogenesis. nih.gov
Metabolism and Biotransformation of 2,22,25 Trideoxyecdysone
In Vivo Metabolic Fate and Hydroxylation Pathways in Arthropods
The transformation of 2,22,25-trideoxyecdysone within arthropods is characterized by a series of hydroxylation reactions that progressively add hydroxyl groups to the steroid nucleus, ultimately leading to the biologically active hormone 20-hydroxyecdysone (B1671079).
The biosynthesis of ecdysone (B1671078) from this compound involves three key terminal hydroxylation steps. kyoto-u.ac.jp Studies in various insects, including Locusta migratoria, have provided evidence for a preferred sequence of these hydroxylations, starting at carbon-25 (C-25), followed by C-22, and finally C-2. nih.goveje.cznih.gov This sequential pathway converts this compound first into 2,22-dideoxyecdysone, then into 2-deoxyecdysone (B1253580), and ultimately into ecdysone. eje.czliverpool.ac.uk Once formed, ecdysone is released from its primary synthesis site, such as the prothoracic gland, into the hemolymph and is then converted to the more active 20-hydroxyecdysone in peripheral tissues. kyoto-u.ac.jppnas.orgsemanticscholar.org This final 20-hydroxylation step is a common feature across arthropods. nih.gov
The conversion of radiolabelled this compound has been demonstrated in various insect systems. For instance, when injected into larvae and pupae of Calliphora vicina, it is efficiently metabolized to 20-hydroxyecdysone. researchgate.net Similarly, in vitro incubations with tissues from Spodoptera littoralis showed the conversion of [³H]this compound into intermediates like 2,22-dideoxyecdysone, 2-deoxyecdysone, and ultimately ecdysone. liverpool.ac.uk
Interactive Table: Sequential Hydroxylation of this compound
| Precursor | Intermediate 1 | Intermediate 2 | Product | Final Active Form |
| This compound | 2,22-Dideoxyecdysone | 2-Deoxyecdysone | Ecdysone | 20-Hydroxyecdysone |
| (C-25 Hydroxylation) | (C-22 Hydroxylation) | (C-2 Hydroxylation) | (C-20 Hydroxylation) |
The terminal hydroxylation steps in the ecdysteroid biosynthetic pathway are catalyzed by a series of cytochrome P450 (P450) monooxygenases. tandfonline.comtandfonline.com These enzymes, often referred to as the "Halloween genes," play critical roles in the final stages of ecdysone synthesis. researchgate.net
The specific P450 enzymes responsible for these hydroxylations have been identified in several insect species, most notably Drosophila melanogaster.
C-25 Hydroxylation: This step is catalyzed by the microsomal P450 enzyme Phantom (Phm), encoded by the Cyp306a1 gene. nih.govnih.gov Studies in Bombyx mori and Drosophila melanogaster have confirmed that CYP306A1 functions as the C-25 hydroxylase, converting this compound (ketodiol) to 2,22-dideoxyecdysone (ketotriol). nih.govresearchgate.net
C-22 Hydroxylation: This reaction is mediated by the mitochondrial P450 enzyme Disembodied (Dib), encoded by the Cyp302a1 gene. pnas.orgnih.gov
C-2 Hydroxylation: The final hydroxylation to produce ecdysone is carried out by the mitochondrial P450 enzyme Shadow (Sad), encoded by the Cyp315a1 gene. pnas.orgnih.gov
The conversion of ecdysone to 20-hydroxyecdysone is catalyzed by another P450 enzyme, Shade (Shd), encoded by the Cyp314a1 gene. tandfonline.com The coordinated action of these P450 enzymes ensures the timely production of active ecdysteroids. tandfonline.com
Interactive Table: Key Cytochrome P450 Enzymes in Ecdysteroid Biosynthesis
| Enzyme | Gene Name | Cellular Location | Function |
| Phantom (Phm) | Cyp306a1 | Microsomal | C-25 Hydroxylation |
| Disembodied (Dib) | Cyp302a1 | Mitochondrial | C-22 Hydroxylation |
| Shadow (Sad) | Cyp315a1 | Mitochondrial | C-2 Hydroxylation |
| Shade (Shd) | Cyp314a1 | Mitochondrial/Microsomal | C-20 Hydroxylation |
While the prothoracic glands are the primary site of ecdysone synthesis during larval development in many insects, the ability to perform the terminal hydroxylations of this compound is not limited to these glands. nih.govnih.gov Studies have revealed that various other tissues possess the enzymatic machinery to convert this precursor.
In the locust Locusta migratoria, larval prothoracic glands convert this compound to ecdysone at a very high rate. nih.gov However, other tissues such as the larval epidermis and fat body are also capable of this complete conversion. nih.gov The Malpighian tubules and midgut can hydroxylate the precursor at C-2, but appear unable to perform both C-22 and C-25 hydroxylations. nih.gov In the blowfly Calliphora vicina, larval brain-ring gland complexes, fat body, Malpighian tubules, gut, and carcass can all transform this compound into ecdysone in vitro. researchgate.net
In adult insects, ecdysteroid synthesis can also occur in the gonads. nih.gov In the centipede Lithobius forficatus, both testes and ovaries can convert this compound into ecdysone. nih.gov Similarly, in the lepidopteran Spodoptera littoralis, only the prothoracic glands and testes were found to hydroxylate [³H]this compound to ecdysone. eje.cz This tissue-specific capacity for metabolic conversion highlights the diverse roles of ecdysteroids beyond molting, including reproduction. nih.gov
Enzyme Systems Responsible for Terminal Hydroxylations (e.g., Cytochrome P450 Monooxygenases)
Deactivation Pathways: Conjugation and Epimerization
Insects employ several metabolic pathways to inactivate ecdysteroids, thereby regulating their hormonal titer. These deactivation processes include conjugation and epimerization.
Conjugation: Ecdysteroids can be inactivated by conjugation with various molecules, such as phosphates, fatty acids, and glucosides. eje.cznih.gov In Locusta, ecdysone 22-phosphate and 2-deoxyecdysone 22-phosphate are produced by follicle cells. eje.cz The formation of ecdysteroid-22-acyl esters is a major inactivation pathway in some insects, such as Heliothis virescens. researchgate.net In the nematodes Ascaris suum and Parascaris equorum, ecdysone is metabolized to polar and apolar conjugates, including ecdysone 25-glucoside and putative ecdysone 22-phosphate. nih.gov
Epimerization: Another significant inactivation route is the epimerization at the C-3 position. researchgate.net This process involves the oxidation of the 3β-hydroxyl group to a 3-oxo group by an ecdysone oxidase, followed by the reduction of the 3-oxo intermediate to a 3α-hydroxyl group, forming a 3-epiecdysteroid. nih.gov This pathway is particularly prominent in lepidopteran species. nih.gov In the shore crab Carcinus maenas, 3-dehydroecdysone (B1239484) is formed from this compound, indicating the involvement of a 3β-hydroxysteroid dehydrogenase activity in the biosynthetic pathway itself, which can also function in deactivation. nih.gov
Comparative Metabolic Studies Across Different Organisms (e.g., Insects vs. Nematodes)
While insects utilize the well-defined ecdysteroid pathway for molting and metamorphosis, the role and metabolism of these steroids in other ecdysozoans like nematodes are less clear. tandfonline.com Nematodes, like insects, cannot synthesize sterols de novo and must obtain them from their diet. tandfonline.com
In insects, the pathway from cholesterol to 20-hydroxyecdysone via this compound is well-established. tandfonline.com In contrast, while parasitic nematodes like Ascaris suum and Parascaris equorum can metabolize injected ecdysone into various conjugates, a complete endogenous ecdysteroid biosynthetic pathway has not been fully elucidated. nih.gov The free-living nematode Caenorhabditis elegans utilizes a different class of steroid hormones, the dafachronic acids, to regulate development and diapause. tandfonline.com Although there are some enzymatic similarities in the initial steps of steroid hormone biosynthesis between insects and nematodes (e.g., the DAF-36/Neverland orthologs), the downstream pathways and final hormonal products are distinct. tandfonline.com
In Vitro Enzyme Kinetic Studies and Substrate Specificity
In vitro studies have been instrumental in characterizing the enzymes of the ecdysteroid pathway. Using radiolabelled precursors like this compound allows for the investigation of enzyme kinetics and substrate specificity. nih.govnih.gov
For instance, in Locusta migratoria prothoracic glands, the C-25 hydroxylase was identified as a microsomal cytochrome P450, while the C-22 and C-2 hydroxylases were found to be mitochondrial. nih.gov The C-2 hydroxylase showed a relative insensitivity to carbon monoxide, distinguishing it from typical P450 enzymes. nih.gov
Studies on the shore crab Carcinus maenas Y-organs revealed that a membrane-bound, NAD⁺-dependent 3β-hydroxysteroid dehydrogenase converts this compound and other precursors to 3-dehydroecdysone. nih.gov This enzyme showed reversibility with a NADH-dependent 3β-reduction activity in the same microsomal fraction. nih.gov
It is important to note that various factors can introduce variability in in vitro enzyme kinetic data, including the enzyme source, preparation methods, and experimental design. nih.gov
Molecular and Cellular Mechanisms Associated with 2,22,25 Trideoxyecdysone As a Precursor
Role in Ecdysteroid Signaling Cascade Initiation
The ecdysteroid signaling cascade is initiated by the synthesis of ecdysone (B1671078), for which 2,22,25-trideoxyecdysone serves as a key precursor. eje.cz The biosynthesis of ecdysteroids from cholesterol is a complex process, with the initial conversion of cholesterol to 7-dehydrocholesterol (B119134). royalsocietypublishing.orgnih.gov Following this, a series of reactions, often referred to as the "Black Box," converts 7-dehydrocholesterol into this compound. mdpi.comresearchgate.net
The subsequent conversion of this compound to ecdysone involves three sequential hydroxylation reactions at positions C-25, C-22, and C-2. nih.govmdpi.com These reactions are catalyzed by cytochrome P450 enzymes encoded by the Halloween genes. wikipedia.orgnih.gov Specifically, the enzyme Phantom (Phm), encoded by Cyp306a1, catalyzes the 25-hydroxylation of this compound to produce 2,22-dideoxyecdysone. wikipedia.orgmdpi.com Subsequently, the enzyme Disembodied (Dib), encoded by Cyp302a1, hydroxylates C-22 to form 2-deoxyecdysone (B1253580). wikipedia.orgmdpi.com Finally, the enzyme Shadow (Sad), encoded by Cyp315a1, adds a hydroxyl group at C-2 to produce ecdysone. wikipedia.orgmdpi.com
Once synthesized, ecdysone is released into the hemolymph and transported to peripheral tissues where it is converted to its more active form, 20-hydroxyecdysone (B1671079) (20E), by the enzyme Shade (Shd), encoded by Cyp314a1. wikipedia.orgnih.gov 20E then binds to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), to initiate the transcription of target genes that drive the physiological responses associated with molting and metamorphosis. royalsocietypublishing.orgebi.ac.uk Therefore, the availability of this compound is a critical determinant for the initiation of the entire ecdysteroid signaling cascade.
Regulation of Enzymes in the Ecdysteroid Biosynthetic Pathway by Upstream Factors (e.g., PTTH)
The enzymatic steps in the ecdysteroid biosynthetic pathway are tightly regulated to ensure that ecdysteroid titers rise and fall at precise developmental times. A key upstream regulator is the prothoracicotropic hormone (PTTH), a neuropeptide produced in the brain. frontiersin.orgnih.gov PTTH stimulates the prothoracic gland, the primary site of ecdysone synthesis during larval stages, to produce and release ecdysteroids. frontiersin.orgresearchgate.net
PTTH signaling in the prothoracic gland leads to the upregulation of the expression of several Halloween genes, thereby increasing the synthesis of ecdysone from its precursors, including this compound. tandfonline.comresearchgate.net For instance, PTTH has been shown to modulate the expression of genes like spook (spo), which is involved in the earlier steps of the pathway before the formation of this compound. tandfonline.com The temporal regulation of PTTH release is crucial for the pulsatile nature of ecdysteroid production that drives developmental transitions. frontiersin.org
Other signaling pathways, such as the insulin/TOR pathway and TGF-β/Activin signaling, also influence ecdysteroidogenesis, often by modulating the expression of the Halloween genes. researchgate.netnih.gov These pathways integrate nutritional and developmental cues to fine-tune the rate of ecdysteroid biosynthesis. Nuclear receptors, which are transcription factors that can be activated by ligands, also play a significant role. For example, βFtz-f1 is a nuclear receptor that has been shown to be essential for the expression of phantom and disembodied, two key enzymes in the conversion of this compound. frontiersin.org
Impact of Altered this compound Levels on Downstream Ecdysteroid Titers
Given that this compound is a committed precursor in the ecdysone biosynthetic pathway, any alteration in its levels has a direct impact on the downstream titers of ecdysone and 20-hydroxyecdysone. tandfonline.comresearchgate.net Studies involving the injection of radiolabeled this compound into insects have demonstrated its efficient conversion to ecdysone and subsequently to 20-hydroxyecdysone. tandfonline.comtandfonline.com
Conversely, disruption of the enzymes that produce this compound or the enzymes that convert it to downstream products leads to a significant reduction in ecdysteroid titers. For example, mutations in the Halloween genes that encode the hydroxylases acting on this compound and its derivatives result in embryonic or larval lethality due to the inability to produce sufficient levels of ecdysteroids to initiate molting. wikipedia.org RNA interference (RNAi)-mediated knockdown of these genes has similar effects, leading to developmental arrest and reduced ecdysteroid levels. nih.gov
The concentration of ecdysteroids in the hemolymph is a critical determinant of developmental timing. eje.cz Insufficient levels of ecdysteroids can delay or completely block molting and metamorphosis, while abnormally high or prolonged titers can also lead to developmental defects. frontiersin.org Therefore, the precise regulation of the biosynthetic pathway, including the steps involving this compound, is essential for normal insect development.
Genomic and Proteomic Approaches to Investigate Biosynthetic Enzyme Regulation
Modern genomic and proteomic approaches have been instrumental in elucidating the regulation of the enzymes involved in ecdysteroid biosynthesis, including those that metabolize this compound.
Genomic Approaches:
Transcriptomics: Microarray and RNA-sequencing (RNA-seq) analyses have been used to identify genes that are co-regulated with the Halloween genes and to understand how their expression changes in response to upstream signals like PTTH. researchgate.netnih.gov For example, transcriptomic studies of the prothoracic gland have revealed how the expression levels of the Halloween genes correlate with the peaks in ecdysteroid titers. frontiersin.org These studies have also helped to identify novel transcription factors and signaling pathways involved in regulating ecdysteroidogenesis. mdpi.comnih.gov
Functional Genomics: Techniques like RNA interference (RNAi) have been widely used to systematically knock down the expression of candidate genes and assess their role in ecdysteroid biosynthesis. researchgate.netnih.gov This has been crucial for confirming the function of the Halloween genes and for identifying new players in the pathway.
Proteomic Approaches:
Mass Spectrometry: Proteomic analyses using mass spectrometry can identify and quantify the proteins present in the prothoracic gland at different developmental stages or under different physiological conditions. This can reveal changes in the abundance of the ecdysteroid biosynthetic enzymes themselves.
Post-Translational Modifications: Proteomics can also identify post-translational modifications (PTMs) of these enzymes, such as phosphorylation. tandfonline.com PTMs can rapidly alter the activity of an enzyme without changing its abundance, providing another layer of regulation. For instance, it has been suggested that the activity of some ecdysteroidogenic enzymes might be regulated by phosphorylation in response to PTTH signaling. tandfonline.com
These powerful "-omics" approaches, combined with classical genetic and biochemical studies, continue to provide a more complete picture of the complex regulatory networks that control the biosynthesis of ecdysteroids from precursors like this compound. nih.gov
Biological Roles and Physiological Effects of 2,22,25 Trideoxyecdysone in Non Human Systems As a Precursor/intermediate
Contribution to Molting and Metamorphosis in Arthropods as a Biosynthetic Intermediate
The process of molting, or ecdysis, is indispensable for the growth and metamorphosis of arthropods and is orchestrated by pulses of the active ecdysteroid, 20-hydroxyecdysone (B1671079) (20E). researchgate.netsemanticscholar.org The synthesis of 20E begins with the production of its precursor, ecdysone (B1671078), primarily in the prothoracic glands (or equivalent structures like the Y-organs in crustaceans). kyoto-u.ac.jpeje.czcore.ac.uk 2,22,25-Trideoxyecdysone serves as a key substrate in this pathway. researchgate.netnih.gov
The conversion of this compound to ecdysone involves three sequential hydroxylation steps at carbon positions C-25, C-22, and C-2. researchgate.netmdpi.com These reactions are catalyzed by a specific group of cytochrome P450 (CYP) enzymes, collectively known as the Halloween genes. mdpi.comnih.gov
C-25 Hydroxylation: The first step is catalyzed by the enzyme Phantom (Phm), encoded by the phm (CYP306A1) gene, which converts this compound into 2,22-dideoxyecdysone. researchgate.netnih.gov
C-22 Hydroxylation: The subsequent hydroxylation at C-22 is carried out by Disembodied (Dib), an enzyme encoded by the dib (CYP302A1) gene. mdpi.comnih.gov
C-2 Hydroxylation: The final hydroxylation at C-2, yielding ecdysone, is mediated by Shadow (Sad), encoded by the sad (CYP315A1) gene. mdpi.comnih.gov
Once synthesized, ecdysone is released into the hemolymph and transported to peripheral tissues, where it is converted into the more active hormone, 20-hydroxyecdysone, by the enzyme Shade (Shd). kyoto-u.ac.jpmdpi.com Studies in various insects, including Calliphora vicina and Locusta migratoria, have demonstrated that injecting radiolabeled this compound leads to its efficient conversion into ecdysone and 20-hydroxyecdysone, confirming its role as a direct precursor. researchgate.netnih.gov While the prothoracic glands are the primary site for these terminal hydroxylation steps, other tissues such as the fat body, Malpighian tubules, and epidermis have also been shown to possess this capability, although to a lesser extent. researchgate.neteje.cznih.gov
Table 1: Key Enzymes in the Conversion of this compound to Ecdysone
| Step | Substrate | Product | Enzyme (Gene) | Enzyme Class |
|---|---|---|---|---|
| 1 | This compound | 2,22-Dideoxyecdysone | Phantom (Phm) | Cytochrome P450 (CYP306A1) |
| 2 | 2,22-Dideoxyecdysone | 2-Deoxyecdysone (B1253580) | Disembodied (Dib) | Cytochrome P450 (CYP302A1) |
| 3 | 2-Deoxyecdysone | Ecdysone | Shadow (Sad) | Cytochrome P450 (CYP315A1) |
Role in Oogenesis and Reproductive Physiology in Invertebrates
Ecdysteroids are not only crucial for juvenile development but also play a vital role in adult reproductive processes, particularly oogenesis (egg development) and vitellogenesis (yolk protein synthesis). frontiersin.orgnih.gov In adult female insects, the ovaries are a significant site of ecdysteroid synthesis. eje.cznih.gov The expression of Halloween genes, including phantom, has been observed in the adult ovary of Drosophila melanogaster, indicating its capacity to produce ecdysone. nih.gov
Tracer studies have been instrumental in confirming the role of this compound in reproductive tissues. When ovaries from the moths Spodoptera littoralis and Spodoptera frugiperda were incubated with radiolabeled this compound, they efficiently converted it into downstream products like 2,22-dideoxyecdysone, 2-deoxyecdysone, and ecdysone. liverpool.ac.uk This demonstrates that the ovary possesses the necessary enzymatic machinery to process this precursor.
Influence on Insect Development in Model Organisms (e.g., Drosophila melanogaster, Bombyx mori)
The fruit fly, Drosophila melanogaster, and the silkworm, Bombyx mori, have served as invaluable model organisms for dissecting the ecdysteroid biosynthetic pathway and the function of its intermediates.
In Drosophila, genetic studies have been pivotal. The expression of the phantom (phm) gene is highly localized to the prothoracic gland cells within the larval ring gland, the primary site of ecdysone synthesis during larval stages. nih.gov Experiments using RNA interference (RNAi) to silence Halloween genes have created ecdysteroid-deficient phenotypes, characterized by developmental arrest and molting failure. semanticscholar.orgkyoto-u.ac.jp Significantly, feeding these deficient larvae with this compound can rescue the lethal phenotype, allowing development to proceed. kyoto-u.ac.jpbiorxiv.org This provides definitive evidence that it is a functional intermediate downstream of the silenced gene's product.
In Bombyx mori, research has focused heavily on embryonic development and the phenomenon of diapause (a state of suspended development). bioone.org Tracer experiments using radiolabeled this compound microinjected into silkworm eggs revealed distinct metabolic fates depending on the developmental state. bioone.orgbioone.org
Non-diapause eggs: The precursor is metabolized through a series of intermediates, including 2,22-dideoxyecdysone and ecdysone, ultimately forming 20-hydroxyecdysone, which allows embryonic development to proceed. bioone.org
Diapause eggs: While the initial conversion steps occur, the pathway appears to be blocked at the final hydroxylation step (C-20), preventing the formation of active 20-hydroxyecdysone. bioone.org This suggests that the regulation of ecdysteroid biosynthesis, starting from precursors like this compound, is a key mechanism controlling diapause. bioone.org
Table 2: Metabolic Fate of 3H-2,22,25-Trideoxyecdysone in Bombyx mori Eggs
| Egg Type | Key Metabolites Detected | Terminal Product (Active Hormone) | Developmental Outcome |
|---|---|---|---|
| Non-diapause | 2,22-Dideoxyecdysone, 2-Deoxyecdysone, Ecdysone | 20-Hydroxyecdysone | Continuous Development |
| Diapause | 2,22-Dideoxyecdysone, 2-Deoxyecdysone, Ecdysone | Not detected | Developmental Arrest (Diapause) |
Ecological Implications of Ecdysteroid Biosynthesis in Plant-Insect Interactions (e.g., Phytoecdysteroid context)
The ecdysteroid biosynthetic pathway has significant implications beyond the physiology of a single organism, extending into the ecological interactions between insects and plants. Many plants have evolved the ability to synthesize their own ecdysteroid-like compounds, known as phytoecdysteroids, as a chemical defense against herbivorous insects. nih.govnih.gov These compounds are structurally similar or identical to insect molting hormones and can disrupt the endocrine system of insects that ingest them, leading to developmental abnormalities, failed molting, and mortality. nih.govscielo.br
The study of phytoecdysteroid biosynthesis often involves using insect ecdysteroid precursors as tools to understand the plant's synthetic pathways. For instance, studies on the fern Polypodium vulgare have used labeled ecdysteroid precursors to investigate how they are metabolized by plant tissues. nih.gov Incubation of plant tissues with compounds like 3-dehydro-2,22,25-trideoxyecdysone resulted in the formation of various ecdysteroids, revealing the presence of specific hydroxylase and reductase enzymes in the plant. nih.gov
This "evolutionary arms race" highlights the ecological pressure exerted by insect herbivores, which has driven plants to co-opt the very hormonal pathway that governs insect life cycles. scielo.br By producing phytoecdysteroids, plants can effectively turn an insect's own developmental signals against it. The presence of these defensive compounds can act as a strong deterrent, influencing host plant selection by insects and shaping the structure of plant-insect communities. inrae.frmdpi.com The study of how precursors like this compound are processed in plants can, therefore, provide insight into the evolution and mechanisms of plant defense. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies for 2,22,25 Trideoxyecdysone
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying 2,22,25-trideoxyecdysone from various sources. High-performance liquid chromatography and gas chromatography are the principal methods employed, each with specific advantages for ecdysteroid analysis.
HPLC and its advanced counterpart, UHPLC, are the most widely used techniques for the analysis of this compound and its metabolites due to their high resolution and suitability for non-volatile compounds. researchgate.net
Research Findings: In studies of ecdysteroid metabolism in the silkworm, Bombyx mori, radiolabelled this compound and its metabolites were successfully separated and characterized using HPLC. bioone.orgndl.go.jp Both reversed-phase (RP) and normal-phase (NP) chromatography have been utilized. For instance, RP-HPLC on a Wakosil 5C18 column with a methanol-water gradient effectively separated this compound from more polar metabolites like 22,25-dideoxyecdysone, 2,22-dideoxyecdysone, and ecdysone (B1671078). bioone.org In one specific solvent system, this compound (referred to as ketodiol) had a retention time of 33.5 minutes, distinguishing it from other ecdysteroids. bioone.org
UHPLC, coupled with mass spectrometry, offers even greater speed and sensitivity. A UHPLC-MS/MS method employing a Waters Acquity UPLC HSS T3 column has been used for the analysis of serum metabolomics, successfully identifying this compound. nih.gov The separation was achieved using a gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile, demonstrating the high resolving power of this technique for complex biological samples. nih.gov
| Parameter | HPLC Method for Bombyx mori Metabolites bioone.org | UHPLC Method for Serum Metabolites nih.gov |
| Instrument | LC-9A system (Shimadzu) | Waters Acquity I-Class PLUS |
| Column | Wakosil 5C18 (Reversed-Phase) | Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 mm x 100 mm) |
| Mobile Phase | Gradient of methanol (B129727) in water | Gradient of A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) |
| Flow Rate | Not specified | 400 µL/min |
| Detection | Radioactivity monitoring | High-Resolution Mass Spectrometry (QTOF) |
| Analyte | ³H-labelled this compound and metabolites | Endogenous this compound |
Gas chromatography is another powerful technique for steroid analysis, but its application to ecdysteroids like this compound is contingent on chemical derivatization. researchgate.net The inherent low volatility of these polyhydroxylated steroids necessitates conversion into more volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers, to allow for analysis in the gas phase. researchgate.net
Research Findings: While specific GC applications for this compound are less commonly reported than HPLC, the general methodology for ecdysteroids is well-established. The process involves the reaction of the ecdysteroid with a silylating agent to replace the active hydrogens of the hydroxyl groups with TMS groups. This derivatization step is crucial for preventing thermal degradation in the GC injector and column and for improving chromatographic peak shape. When coupled with mass spectrometry in selected ion monitoring (SIM) mode, GC-MS provides high sensitivity for detection, though it requires the additional sample preparation step of derivatization. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing vital information on molecular weight and structure. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS).
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. This capability is critical for confirming the identity of known compounds and for identifying unknown metabolites. normalesup.org
Research Findings: In a metabolomics study, this compound was identified in mouse serum using a Waters Xevo G2-XS QTOF (Quadrupole Time-of-Flight) high-resolution mass spectrometer. nih.gov This instrument can measure mass-to-charge ratios (m/z) with high precision, distinguishing this compound from other endogenous compounds with similar nominal masses. The ability to obtain exact mass data is a significant advantage for confident compound identification in complex biological matrices. researchgate.netnih.gov
| Instrument Parameter | Value/Setting nih.gov |
| Mass Spectrometer | Waters Xevo G2-XS QTOF |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 2000 V (positive), -2000 V (negative) |
| Drying Gas Temperature | 500°C |
| Scan Range | 50–1200 m/z |
Tandem mass spectrometry (MS/MS) is a powerful technique for both quantifying known compounds and elucidating the structures of unknown metabolites. It involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation, and the analysis of the resulting product ions. normalesup.org This process provides a structural fingerprint of the molecule.
Research Findings: LC-MS/MS with multiple reaction monitoring (MRM) has been developed as an efficient method for the simultaneous and individual quantification of intermediate steroids in the ecdysone biosynthetic pathway, including this compound (abbreviated as KD). researchgate.net This approach offers enhanced selectivity and sensitivity, enabling the measurement of trace amounts of these steroids in biological samples from silkworm prothoracic glands and hemolymph. researchgate.netresearchgate.net In metabolic studies, MS/MS is used to trace the conversion of this compound into its downstream products. For example, the conversion of injected tritiated this compound into metabolites such as 22,25-dideoxyecdysone, 2-deoxyecdysone (B1253580), and ecdysone has been confirmed by analyzing the fragmentation patterns of the collected HPLC peaks. researchgate.netliverpool.ac.uk This allows for the mapping of biosynthetic and metabolic pathways. liverpool.ac.uk
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While MS provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of a molecule. It provides detailed information about the carbon-hydrogen framework.
Research Findings: NMR spectroscopy was instrumental in the definitive confirmation of the conversion of this compound to 2,22-dideoxyecdysone. researchgate.net For the analysis of sterols and ecdysteroids, samples are typically dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). liverpool.ac.uk Both ¹H NMR and ¹³C NMR spectra are acquired. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals details about the carbon skeleton. In one study, ¹H NMR spectra were obtained at 270 MHz and 400 MHz, and ¹³C NMR spectra were recorded at 100 MHz, providing the high-resolution data necessary for unambiguous structure assignment. liverpool.ac.uk The combination of MS and NMR provides a powerful toolkit for the discovery and structural determination of ecdysteroids and their metabolites. gre.ac.uk
| Technique | Instrument Example liverpool.ac.uk | Solvent | Information Gained |
| ¹H NMR | Jeol GSX-270 FT NMR | CDCl₃ | Number, type, and connectivity of protons |
| ¹³C NMR | Jeol JNM-GX400 FT | CDCl₃ | Carbon skeleton structure |
Radiotracer Techniques for Biosynthetic and Metabolic Studies
Radiotracer techniques have been instrumental in elucidating the biosynthetic and metabolic pathways of ecdysteroids, including the precursor this compound. These methods involve the use of isotopically labeled compounds to trace their conversion into subsequent products within biological systems.
A key radiolabeled precursor used in these studies is tritiated ([³H]) this compound. researchgate.netnih.gov This high-specific-activity tracer allows for sensitive detection and quantification of its metabolic fate in various insect tissues and developmental stages. researchgate.netnih.gov
Studies in the blowfly, Calliphora vicina, have demonstrated the efficient conversion of injected [³H]-2,22,25-trideoxyecdysone into 20-hydroxyecdysone (B1671079). researchgate.net This conversion involves a series of hydroxylation steps at positions C-25, C-22, and C-2 to form ecdysone, which is then hydroxylated at C-20. researchgate.net In vitro incubations with larval brain-ring gland complexes of C. vicina showed that this compound is converted to ecdysone, as well as to other metabolites like 22,25-dideoxyecdysone and 2-deoxyecdysone. researchgate.net Furthermore, tissues such as the fat body, Malpighian tubules, gut, and carcass are also capable of converting this compound into ecdysone. researchgate.net
In the migratory locust, Locusta migratoria, [³H]-2,22,25-trideoxyecdysone has been used to investigate the hydroxylation steps in ecdysone biosynthesis in embryonic and larval tissues. nih.gov These studies revealed that early-stage embryos, even before the differentiation of endocrine glands, can hydroxylate the precursor to ecdysone. nih.gov In larvae, the prothoracic glands are highly efficient in this conversion, with evidence suggesting a preferred hydroxylation sequence of C-25, followed by C-22, and then C-2. nih.gov Other larval tissues like the epidermis and fat body also contribute to the conversion of this compound to ecdysone. nih.gov
The metabolism of radiolabeled this compound has also been examined in the silkworm, Bombyx mori. bioone.org Microinjection of [³H]-2,22,25-trideoxyecdysone into eggs revealed its metabolism into both free ecdysteroids and their phosphoric acid esters. bioone.org Similarly, in the cricket Gryllus bimaculatus, the abdominal integument has been shown to convert [³H]-2,22,25-trideoxyecdysone into [³H]-ecdysone in vitro. eje.cz
In the moth Spodoptera littoralis, ovaries incubated with [³H]-2,22,25-trideoxyecdysone demonstrated its conversion into 2,22-dideoxyecdysone, 2-deoxyecdysone, and ecdysone. liverpool.ac.uk These radiotracer studies have been crucial in mapping the terminal steps of the ecdysteroid biosynthetic pathway and identifying the tissues capable of performing these conversions.
Table 1: Radiotracer Studies on the Metabolism of this compound
| Species | Radiotracer | Tissues/Life Stage | Key Metabolites Identified | Reference |
| Calliphora vicina | [³H]-2,22,25-trideoxyecdysone | Larvae, pupae, brain-ring gland complexes, fat body, Malpighian tubules, gut, carcass | 20-hydroxyecdysone, ecdysone, 22,25-dideoxyecdysone, 2-deoxyecdysone | researchgate.net |
| Locusta migratoria | [³H]-2,22,25-trideoxyecdysone | Embryos, larval prothoracic glands, epidermis, fat body, Malpighian tubules, midgut | Ecdysone | nih.gov |
| Bombyx mori | [³H]-2,22,25-trideoxyecdysone | Eggs | Free ecdysteroids and their phosphoric acid esters | bioone.org |
| Gryllus bimaculatus | [³H]-2,22,25-trideoxyecdysone | Last instar larval abdominal integument | Ecdysone | eje.cz |
| Spodoptera littoralis | [³H]-2,22,25-trideoxyecdysone | Adult ovaries | 2,22-dideoxyecdysone, 2-deoxyecdysone, ecdysone | liverpool.ac.uk |
Immunological Assays (e.g., Immunoassays for Ecdysteroids)
Immunological assays, such as radioimmunoassay (RIA) and enzyme immunoassay (EIA), are highly sensitive methods for the quantification of ecdysteroids in biological samples. researchgate.net These techniques rely on the specific binding of an antibody to the target ecdysteroid. Since ecdysteroids themselves are not typically immunogenic due to their small molecular weight, they are first conjugated to a larger carrier protein to elicit an immune response in animals for antibody production. mdpi.com
While specific immunoassays for this compound are not commonly reported, the broader class of ecdysteroid immunoassays is relevant. The specificity of these assays depends on the antiserum used. Some antisera are highly specific for a particular ecdysteroid, while others exhibit cross-reactivity with a range of related compounds.
For instance, in the development of an EIA for ecdysteroids in mosquitoes, two new antisera, EAB25 and EAB27, were produced. nih.govnih.gov EAB25 showed a 27-fold higher affinity for 20-hydroxyecdysone over ecdysone, whereas EAB27 had a four-fold higher affinity for 20-hydroxyecdysone. nih.govnih.gov The choice of antiserum is therefore critical for the accurate quantification of specific ecdysteroids.
A comparison of EIA and RIA for ecdysteroid analysis in the blowfly, Calliphora vicina, found a good correlation between the two methods, with EIA offering advantages in terms of safety and time. researchgate.net The sensitivity and analytical range of EIA were found to be at least equivalent to RIA. researchgate.net
The general principle of a competitive EIA for an ecdysteroid like 20-hydroxyecdysone involves the following steps:
A microtiter plate is coated with a secondary antibody (e.g., goat anti-rabbit IgG).
Standards or samples containing the ecdysteroid, a specific primary antibody (e.g., rabbit anti-ecdysteroid), and an enzyme-conjugated ecdysteroid (the tracer) are added to the wells.
The free ecdysteroid in the sample competes with the enzyme-conjugated ecdysteroid for binding to the primary antibody.
After an incubation period, the plate is washed to remove unbound reagents.
A substrate is added, which is converted by the enzyme on the bound tracer into a colored product.
The intensity of the color is measured and is inversely proportional to the concentration of the ecdysteroid in the sample. arborassays.com
Table 2: Comparison of Ecdysteroid Immunoassay Characteristics
| Assay Type | Key Features | Advantages | Disadvantages | Reference |
| Radioimmunoassay (RIA) | Uses a radiolabeled ecdysteroid as a tracer. | High sensitivity and specificity. | Requires handling of radioactive materials, shorter shelf-life of reagents. | researchgate.net |
| Enzyme Immunoassay (EIA) | Uses an enzyme-conjugated ecdysteroid as a tracer. | Comparable sensitivity to RIA, avoids radioactivity, longer shelf-life of reagents, less time-consuming. | Potential for enzyme tracer effects on antibody binding, variability in well binding. researchgate.netnih.gov | researchgate.netnih.gov |
Ecological and Evolutionary Context of 2,22,25 Trideoxyecdysone Biosynthesis
Evolutionary Conservation of Ecdysteroid Biosynthetic Pathways Across Arthropods
The biosynthetic pathway leading to ecdysteroids, including the initial steps that form 2,22,25-Trideoxyecdysone, is remarkably conserved across the phylum Arthropoda. frontiersin.orgoup.com This conservation underscores the fundamental importance of these hormonal signals in arthropod development and has been a key factor in their evolutionary success. nih.govoup.com The primary active ecdysteroid in most insects is 20-hydroxyecdysone (B1671079) (20E), synthesized from dietary cholesterol through a series of enzymatic steps. wikipedia.orgmdpi.com
The enzymes responsible for the later stages of this pathway, which convert intermediates like this compound into the final active hormones, are encoded by a group of genes known as the "Halloween genes." wikipedia.orgroyalsocietypublishing.org These genes, which primarily code for cytochrome P450 enzymes, have been identified and studied in various arthropod groups, revealing a high degree of conservation in their function. wikipedia.orgtandfonline.comresearchgate.net For instance, the conversion of this compound (also known as 5β-ketodiol) to 2,22-dideoxyecdysone is catalyzed by the enzyme Phantom (Phm), a microsomal 25-hydroxylase. nih.gov Subsequent hydroxylations at the C-22 and C-2 positions are carried out by enzymes encoded by the disembodied (dib) and shadow (sad) genes, respectively, to produce ecdysone (B1671078). wikipedia.org
While the core pathway is conserved, some variations exist across different arthropod lineages. For example, the genomes of Myriapoda (centipedes and millipedes) and Chelicerata (spiders and mites) lack the phantom (phm) gene, indicating an inability to perform C-25 hydroxylation. frontiersin.orgtandfonline.com In these groups, the primary ecdysteroid is thought to be ponasterone A rather than 20-hydroxyecdysone. frontiersin.orgtandfonline.com This suggests that while the fundamental machinery of ecdysteroid biosynthesis is ancient, specific modifications have occurred during the diversification of arthropod groups.
The table below summarizes the key enzymes in the terminal hydroxylation steps of ecdysteroid biosynthesis and their conservation in the model organism Drosophila melanogaster.
| Enzyme | Gene | Function | Conservation |
| Phantom | phm (Cyp306a1) | Adds a hydroxyl group to the C-25 position of this compound. wikipedia.orgnih.gov | Conserved in most insects, but absent in Myriapoda and Chelicerata. frontiersin.orgtandfonline.com |
| Disembodied | dib (Cyp302a1) | Adds a hydroxyl group to the C-22 position. wikipedia.org | Highly conserved across insects. tandfonline.com |
| Shadow | sad (Cyp315a1) | Adds a hydroxyl group to the C-2 position to form ecdysone. wikipedia.org | Highly conserved across insects. tandfonline.com |
| Shade | shd (Cyp314a1) | Adds a hydroxyl group to the C-20 position of ecdysone to form 20-hydroxyecdysone. wikipedia.org | Highly conserved across insects. tandfonline.com |
Genetic Variations in Biosynthesis Pathways and Their Impact on Phenotype
Genetic variations within the ecdysteroid biosynthetic pathway can have profound effects on an arthropod's phenotype, often leading to developmental arrest or lethality. wikipedia.orgresearchgate.net Mutations in the Halloween genes in the fruit fly, Drosophila melanogaster, for example, result in embryonic lethality due to the failure to produce a functional exoskeleton. wikipedia.orgtandfonline.com
Studies on Drosophila have been instrumental in elucidating the phenotypic consequences of disruptions in this pathway. Null mutants of genes like phantom (phm), disembodied (dib), and shadow (sad) exhibit a characteristic "Halloween" phenotype, where embryos fail to develop a proper cuticle and show defects in various morphogenetic processes. wikipedia.orgnih.gov These findings directly link the enzymatic steps, including those involving the precursors of this compound, to critical developmental outcomes.
The impact of genetic variation extends beyond complete loss-of-function mutations. Variations in the expression levels of biosynthetic genes can lead to more subtle, yet significant, phenotypic differences. For instance, in the wing-polymorphic cricket Gryllus firmus, differences in the hemolymph ecdysteroid titer are associated with variations in reproductive strategies between flight-capable and flightless morphs. unl.edu The flightless morphs exhibit higher ecdysteroid levels and greater ovarian mass, a difference that has a genetic basis. unl.edu This suggests that quantitative genetic variation in the ecdysteroid biosynthetic pathway can be a key mechanism underlying life-history trade-offs.
Furthermore, the evolution of gene families involved in ecdysteroid metabolism, such as the Ecdysteroid Kinase-like (EcKL) family, highlights the dynamic nature of these pathways. oup.combiorxiv.org While some EcKL genes are involved in the inactivation and storage of ecdysteroids, others appear to have evolved roles in detoxification, demonstrating how existing genetic toolkits can be co-opted for novel functions. oup.combiorxiv.orgresearchgate.net
The table below presents examples of phenotypic impacts resulting from genetic variations in ecdysteroid biosynthesis genes in Drosophila melanogaster.
| Gene | Type of Variation | Phenotypic Impact |
| phantom (phm) | Null mutation | Embryonic lethality, defective cuticle formation. wikipedia.org |
| disembodied (dib) | Null mutation | Embryonic lethality, failure of embryogenesis progression. tandfonline.com |
| shadow (sad) | Null mutation | Embryonic lethality, naked and polished cuticle phenotype. tandfonline.com |
| ouija board (ouib) | Null mutation | Larval developmental arrest due to low ecdysteroid titer. plos.org |
| Wallflower (Wall) | Misexpression | Developmental arrest, defects in trachea, cuticle, and pigmentation. biorxiv.orgoup.com |
Role of Ecdysteroid Precursors in Co-evolutionary Interactions
The precursors of ecdysteroids, including the metabolic pathway leading to this compound, also play a significant role in the co-evolutionary interactions between insects and plants. Many plants have evolved the ability to synthesize their own ecdysteroids, known as phytoecdysteroids, which can act as potent defense compounds against herbivorous insects. wikipedia.orgwikipedia.orgcaldic.com
When ingested by non-adapted insects, these phytoecdysteroids can disrupt the normal hormonal balance, leading to premature molting, reduced growth, and even death. wikipedia.orgcaldic.com This creates a classic evolutionary "arms race," where plants evolve novel chemical defenses, and insects, in turn, evolve mechanisms to tolerate or detoxify these compounds. wikipedia.org
The structural diversity of phytoecdysteroids is vast, with over 250 different analogues identified from various plant species. wikipedia.org This chemical diversity likely reflects the ongoing selective pressure exerted by insect herbivores. Some plants, like spinach (Spinacia oleracea), can increase their production of phytoecdysteroids in response to mechanical damage or insect feeding, demonstrating an inducible defense mechanism. caldic.com
Interestingly, some insects have adapted to feed on ecdysteroid-containing plants. eje.cz These specialist herbivores have evolved mechanisms to sequester, metabolize, or excrete the ingested phytoecdysteroids, effectively neutralizing their toxic effects. In some cases, insects may even co-opt these plant-derived compounds for their own defense against predators. For example, larvae of certain sawfly species that feed on Helleborus plants, which contain ecdysteroids, accumulate these compounds in their hemolymph, likely as a deterrent to predators. mdpi.com
The study of how different insect species interact with phytoecdysteroid-producing plants provides valuable insights into the evolution of detoxification pathways and the intricate chemical ecology of plant-insect relationships. The biosynthetic pathway of ecdysteroids in insects, originating from precursors like this compound, forms the physiological backdrop against which these co-evolutionary dynamics unfold.
The table below highlights the roles of ecdysteroids and their precursors in plant-insect co-evolution.
| Interaction | Plant Strategy | Insect Response | Example |
| Deterrence | Production of phytoecdysteroids that mimic insect molting hormones. wikipedia.orgcaldic.com | Avoidance of ecdysteroid-containing plants; metabolic disruption in non-adapted insects. wikipedia.orgnih.gov | Spinach (Spinacia oleracea) produces 20-hydroxyecdysone, which deters many insect herbivores. caldic.comnih.gov |
| Adaptation | High concentrations of ecdysteroids in plant tissues. eje.cz | Evolution of detoxification, sequestration, or excretion mechanisms in specialist herbivores. eje.cz | The arthropod fauna on Leuzea carthamoides, a plant with high ecdysteroid content, consists of adapted species. eje.cz |
| Co-option | Production of ecdysteroids. mdpi.com | Sequestration of plant-derived ecdysteroids for the insect's own defense against predators. mdpi.com | Sawfly larvae feeding on Helleborus viridis accumulate ecdysteroids in their hemolymph. mdpi.com |
Research Applications and Methodological Utility of 2,22,25 Trideoxyecdysone
As a Biochemical Probe for Studying Ecdysteroid Biosynthetic Enzymes
One of the most significant applications of 2,22,25-Trideoxyecdysone is its use as a biochemical probe to investigate the enzymes involved in the terminal hydroxylation steps of ecdysone (B1671078) biosynthesis. researchgate.netnih.gov By introducing radiolabeled this compound into various insect tissues and in vitro systems, researchers have been able to trace its conversion into downstream ecdysteroids, thereby identifying and characterizing the enzymatic activities responsible for these transformations. researchgate.netliverpool.ac.uk
Studies have demonstrated that this compound is a direct precursor to ecdysone, undergoing sequential hydroxylations at the C-25, C-22, and C-2 positions. nih.gov The enzymes responsible for these steps, primarily cytochrome P450 monooxygenases, have been a major focus of investigation. nih.gov For instance, research on the fruit fly Drosophila melanogaster has identified key enzymes, encoded by the Halloween genes (e.g., phantom, disembodied, shadow), that catalyze these terminal hydroxylation steps. nih.gov
The efficiency of conversion of this compound to ecdysone and its metabolites has been examined in various insect species and tissues, providing insights into the tissue-specific and developmental regulation of ecdysteroidogenesis. For example, in Calliphora vicina, injected tritiated this compound is efficiently converted to 20-hydroxyecdysone (B1671079), the most biologically active ecdysteroid. researchgate.net In vitro incubations of larval brain-ring gland complexes from this species with this compound led to the production of ecdysone, 22,25-dideoxyecdysone, and 2-deoxyecdysone (B1253580), helping to delineate the metabolic sequence. researchgate.net
Similarly, studies in the locust Locusta migratoria have shown that larval prothoracic glands can convert this compound to ecdysone with high efficiency, suggesting a privileged sequence of hydroxylations (C-25, then C-22, then C-2). nih.gov The table below summarizes key findings from studies utilizing this compound as a biochemical probe.
| Insect Species | Tissue/System | Key Findings |
| Calliphora vicina | Larvae and pupae (in vivo) | Efficient conversion of this compound to 20-hydroxyecdysone. researchgate.net |
| Calliphora vicina | Larval brain-ring gland complexes (in vitro) | Conversion to ecdysone, 22,25-dideoxyecdysone, and 2-deoxyecdysone. researchgate.net |
| Locusta migratoria | Larval prothoracic glands (in vitro) | Highly efficient conversion to ecdysone, suggesting a specific hydroxylation sequence. nih.gov |
| Spodoptera littoralis | Larval testes (in vitro) | Testes converted [³H]this compound into ecdysteroids more efficiently than other larval tissues. liverpool.ac.uk |
| Spodoptera frugiperda | Ovaries (in vitro) | Ovaries incubated with [³H]this compound showed conversion to 2,22-dideoxyecdysone, 2-deoxyecdysone, and ecdysone. liverpool.ac.uk |
These studies, powered by the use of this compound as a substrate, have been instrumental in building our current understanding of the ecdysteroid biosynthetic pathway.
Tool for Investigating Endocrine Disruption in Insect Model Systems
The ecdysteroid signaling pathway is a known target for certain endocrine-disrupting chemicals (EDCs) in insects. While direct studies employing this compound as a primary tool for screening EDCs appear limited in the reviewed literature, its role as a key precursor makes it a valuable component in investigating the mechanisms of endocrine disruption.
EDCs can interfere with the normal synthesis, metabolism, and action of hormones. In the context of ecdysteroidogenesis, chemicals that inhibit the activity of the hydroxylating enzymes responsible for converting this compound to ecdysone could lead to developmental and reproductive abnormalities in insects.
Theoretically, an in vitro assay could be designed using insect tissues or cell lines that express the necessary biosynthetic enzymes. In such a system, the rate of conversion of exogenously supplied this compound to its downstream metabolites could be measured in the presence and absence of a suspected EDC. A significant reduction in the production of ecdysone or its derivatives would indicate that the chemical is disrupting the terminal stages of the ecdysteroid biosynthetic pathway. This approach would allow for the specific pinpointing of the enzymatic steps being affected.
For example, insect growth regulators (IGRs), a class of pesticides, often function by mimicking or antagonizing insect hormones. Some IGRs might act by inhibiting the cytochrome P450 enzymes involved in ecdysteroid synthesis. Utilizing this compound in a targeted assay could help identify and characterize such compounds.
Use in In Vitro Organ and Tissue Culture Studies
The utility of this compound extends significantly to in vitro organ and tissue culture studies, which provide controlled environments to dissect complex physiological processes without the confounding variables of a whole organism. researchgate.netliverpool.ac.uk By isolating specific organs or tissues known to be involved in ecdysteroid metabolism, researchers can gain a more precise understanding of their individual capacities.
Prothoracic glands, the primary site of ecdysone synthesis in larval insects, have been a major subject of such in vitro studies. researchgate.net The incubation of these glands with radiolabeled this compound has unequivocally demonstrated their ability to perform the final hydroxylation steps to produce ecdysone. nih.gov
Beyond the prothoracic glands, in vitro studies have revealed that other tissues also possess the enzymatic machinery to metabolize this compound. In Calliphora vicina, tissues such as the fat body, Malpighian tubules, gut, and carcass can transform this precursor into ecdysone. researchgate.net Similarly, in Locusta migratoria, the larval epidermis and fat body are capable of this conversion. nih.gov
Ovarian and testicular tissues have also been investigated using this in vitro approach. In Spodoptera littoralis and Spodoptera frugiperda, isolated ovaries were shown to convert [³H]this compound into various ecdysteroids, providing evidence for ovarian ecdysteroidogenesis. liverpool.ac.uk These findings are crucial for understanding the role of ecdysteroids in insect reproduction.
The table below provides examples of in vitro studies that have utilized this compound.
| Organism | In Vitro System | Research Focus |
| Calliphora vicina | Larval brain-ring gland complexes, fat body, Malpighian tubules, gut, carcass | Tissue-specific capacity to convert this compound to ecdysone. researchgate.net |
| Locusta migratoria | Larval prothoracic glands, epidermis, fat body, Malpighian tubules, midgut | Elucidating the sequence of hydroxylations and tissue-specific metabolic capabilities. nih.gov |
| Spodoptera frugiperda | Ovaries | Demonstrating ovarian ecdysteroid biosynthesis. liverpool.ac.uk |
| Spodoptera littoralis | Testes | Investigating testicular ecdysteroid production. liverpool.ac.uk |
These in vitro applications of this compound have been fundamental in mapping the metabolic pathways of ecdysteroids across different tissues and developmental stages.
Standard Reference Material in Quantitative Ecdysteroid Analysis
In the field of analytical chemistry, particularly in the quantitative analysis of steroid hormones, the availability of pure reference standards is paramount for accurate identification and quantification. While this compound is not commonly cited as a commercially available certified reference material (CRM) in the same vein as major hormones like 20-hydroxyecdysone, its role as a reference compound in research settings is significant. researchgate.net
In metabolic studies where the conversion of precursors is tracked, having a pure sample of this compound is essential for confirming the identity of this intermediate in complex biological matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed for the separation and identification of ecdysteroids. researchgate.net The retention time and mass spectrum of an unknown peak in a chromatogram can be compared to that of the this compound standard to confirm its presence.
For instance, in studies analyzing the ecdysteroid profile of an insect tissue extract after incubation with a radiolabeled precursor, the non-radiolabeled this compound standard would be co-chromatographed with the sample to precisely locate the position of the radiolabeled metabolite.
Furthermore, while not typically used for routine quantification in the same way as a terminal hormone, it can be used to create calibration curves for quantitative studies focused specifically on the dynamics of this particular precursor. Its utility as a reference material is therefore more specialized, being most critical in research focused on the intricacies of the ecdysteroid biosynthetic pathway itself.
Future Research Perspectives and Emerging Areas
Elucidation of Remaining Unidentified Steps in the Early Biosynthetic Pathway ("Black Box")
The initial stages of ecdysteroid biosynthesis, which involve the conversion of dietary cholesterol to 5β-ketodiol, are often referred to as the "Black Box" due to the chemically unstable and yet-to-be-identified intermediates. biologists.comoup.com This part of the pathway is believed to house the rate-limiting step in ecdysone (B1671078) production. biologists.com The conversion of 7-dehydrocholesterol (B119134) (7dC) to 5β-ketodiol is a critical phase within this "Black Box". biologists.comresearchgate.net
Research has identified several genes and enzymes that play a crucial role in these early steps. The non-molting glossy (nm-g) gene in the silkworm Bombyx mori and its ortholog in Drosophila melanogaster, shroud (sro), encode a short-chain dehydrogenase/reductase essential for this conversion. biologists.com Loss-of-function mutations in these genes result in low ecdysteroid titers and developmental arrest, which can be rescued by the application of 5β-ketodiol but not by cholesterol or 7dC, confirming their role within the "Black Box". biologists.com
Additionally, the Halloween genes spook (spo) and spookier (spok), which encode cytochrome P450s (CYP307A1 and CYP307A2, respectively), are also implicated in the "Black Box". biologists.complos.org The transcription factor Ouija board (Ouib) has been shown to specifically regulate the expression of spok, suggesting a tightly controlled, rate-limiting step. plos.org Some proposed, though not definitively confirmed, intermediates within the "Black Box" include 3-oxo-steroids like cholesta-5,7-diene-3-one (3-oxo-7dC), cholesta-4,7-diene-3,6-dione-14α-ol (Δ4-diketol), and 5β[H]cholesta-7-ene-3,6-dione-14α-ol (diketol). oup.comresearchgate.netcore.ac.uk Future research will need to focus on isolating and characterizing these unstable intermediates and identifying any remaining unknown enzymes to fully illuminate the "Black Box".
Application of Advanced 'Omics' Technologies (e.g., Transcriptomics, Metabolomics, Proteomics) to Ecdysteroidogenesis
The advancement of 'omics' technologies offers powerful tools to comprehensively investigate the complexities of ecdysteroidogenesis. nih.govfems-microbiology.orgelsevier.com These high-throughput approaches can provide a systems-level understanding of the regulatory networks and metabolic fluxes involved in the synthesis of 2,22,25-Trideoxyecdysone and other ecdysteroids.
Transcriptomics , through techniques like RNA-sequencing, can identify genes that are differentially expressed in steroidogenic tissues, such as the prothoracic gland, at various developmental stages. researchgate.netnih.gov This approach has been instrumental in identifying the Halloween genes and can be further utilized to uncover novel transcriptional regulators and enzymes involved in the ecdysteroid pathway. researchgate.netplos.org
Metabolomics , the large-scale study of small molecules, can be used to profile the intermediates and end-products of the ecdysteroid biosynthetic pathway. nih.govbiorxiv.org By comparing the metabolomes of wild-type and mutant insects, or insects under different physiological conditions, researchers can identify potential new intermediates, including those within the "Black Box". core.ac.uknih.gov
Proteomics , the study of the entire set of proteins, can identify the enzymes and regulatory proteins present in steroidogenic tissues. researchgate.net Quantitative proteomic techniques can reveal changes in protein abundance that correlate with ecdysteroid production, providing further evidence for the involvement of specific proteins in the pathway. researchgate.net
The integration of these 'omics' datasets provides a powerful, multi-faceted approach to deconvolve the ecdysteroid biosynthesis network. elsevier.comnih.govopenbiotechnologyjournal.com For instance, combining transcriptomic and metabolomic data can link the expression of specific enzyme-encoding genes to the production of particular steroid intermediates, thereby helping to elucidate enzyme function and pathway flux. nih.gov
Structural Biology of Ecdysteroid Biosynthetic Enzymes and Receptors
Understanding the three-dimensional structures of the enzymes and receptors involved in ecdysteroid biosynthesis and signaling is crucial for elucidating their mechanisms of action and for designing specific modulators. X-ray crystallography and other structural biology techniques have already provided significant insights.
A key breakthrough has been the determination of the crystal structure of the ecdysone receptor (EcR), which is a heterodimer of the EcR protein and the ultraspiracle protein (USP). nih.govwikipedia.orgnih.govembopress.org These studies have revealed how the receptor binds to DNA response elements and how ligand binding induces conformational changes that trigger gene transcription. wikipedia.orgnih.gov The structure of the EcR-USP DNA-binding domain (DBD) has been solved at high resolution, showing the protein-protein and protein-DNA contacts that are essential for its function. nih.govnih.govrcsb.org
More recently, the crystal structure of an essential ecdysteroidogenic enzyme, Noppera-bo (Nobo), has been determined. nih.gov Nobo is an epsilon-class glutathione (B108866) S-transferase (GSTe14) required for ecdysone biosynthesis. nih.govresearchgate.netnih.gov Structural studies of Drosophila melanogaster Nobo (DmNobo) in complex with glutathione and an inhibitor, 17β-estradiol, have identified the putative ligand-binding pocket and key amino acid residues, such as Asp-113, that are critical for its function. nih.gov These structural insights provide a foundation for understanding how Nobo interacts with its endogenous substrate and for the rational design of specific inhibitors. nih.gov Future structural studies on other Halloween enzymes will be vital for a complete understanding of the catalytic mechanisms of the entire pathway.
High-Throughput Screening for Modulators of Ecdysteroid Biosynthesis
The development of high-throughput screening (HTS) assays has accelerated the discovery of novel chemical compounds that can modulate ecdysteroid biosynthesis and signaling. mdpi.comoup.com These modulators are valuable as research tools and have the potential to be developed into new insect growth regulators. researchgate.netmdpi.com
One approach is to screen for inhibitors of specific ecdysteroidogenic enzymes. For example, HTS assays have been developed to identify inhibitors of the Nobo enzyme. researchgate.netmdpi.com These screens often use a fluorogenic substrate that allows for the rapid and sensitive measurement of GST activity in a microplate format. researchgate.netmdpi.com Such screens have successfully identified several small-molecule inhibitors of Nobo, including flavonoids and the mammalian steroid 17β-estradiol. mdpi.com
Another strategy is to use cell-based reporter gene assays to screen for compounds that modulate the activity of the ecdysone receptor. jst.go.jp These assays typically use host cells that are engineered to express the EcR-USP heterodimer and a reporter gene (such as luciferase) under the control of an ecdysone-responsive element (EcRE). jst.go.jp This system allows for the identification of both agonists that mimic the action of ecdysone and antagonists that block receptor activation. jst.go.jp HTS using this approach can rapidly screen large chemical libraries for compounds that interfere with ecdysteroid signaling. oup.com Future HTS campaigns will likely target other enzymes in the pathway as their functions become better characterized, offering new opportunities for the discovery of novel modulators of insect development.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
